

Early Clinical Investigations of Dimethindene Maleate: A Technical Guide

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Compound of Interest

Compound Name: (+)-Dimethindene

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This technical guide provides an in-depth overview of the early clinical investigations of Dimethindene maleate, a first-generation antihistamine. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes essential pathways and workflows to support further research and development in the field of allergy and pruritus treatment.

Core Data Presentation

Pharmacokinetics of Dimethindene Maleate

Dimethindene maleate is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2 hours.^[1] While a key study by Arnera et al. (1990) detailed the complete pharmacokinetic profile after intravenous and oral administration in eight healthy male volunteers, including parameters such as AUC, t_{1/2}, CLs, V_d, and F, the specific values from this study are not available in the public domain abstracts.^[1] However, other studies have provided valuable insights into its pharmacokinetic and pharmacodynamic properties.

Parameter	Value/Observation	Study Population	Administration	Citation
Time to Peak				
Plasma Concentration (T _{max})	~2 hours	Healthy Volunteers	Oral	[1]
Duration of Action	Up to 8 hours	Healthy Volunteers	Oral	[1]
Mean Residence Time (MRT) of Inhibitory Effect (Flares)	~13 hours	Healthy Volunteers	4 mg Oral Solution	[2]
Mean Residence Time (MRT) of Drug in Blood	~8 hours	Healthy Volunteers	4 mg Oral Solution	[2]
Relationship between Blood Level and Effect	Non-linear	Healthy Volunteers	Oral	[2]

Clinical Efficacy in Allergic Rhinitis

Early clinical trials consistently demonstrated the efficacy of Dimethindene maleate in treating the symptoms of seasonal allergic rhinitis. The Vienna Challenge Chamber (VCC), a controlled environment for allergen exposure, was a key tool in these investigations.

Study	Intervention	Comparator	Key Efficacy Outcomes		p-value	Citation
Horak et al. (1996)	0.1% Dimethindene maleate nasal spray	Placebo, 0.1% Azelastine nasal spray	Statistically significant and clinically relevant superiority over placebo in reducing nasal symptom scores and nasal secretion. Similar efficacy to Azelastine.		<0.05	[3]
Horak et al. (1994)	4 mg and 8 mg Dimethindene maleate sustained-release pellets	Placebo	Statistically significant reduction in nasal response and clinical symptoms for at least 16 hours. 8 mg was superior to 4 mg, but not statistically significant.		<0.05	[4]

Bauer & Unkauf (2001)	0.1% Dimethindene maleate nasal spray	0.05% Levocabastine nasal spray	Statistically equivalent and therapeutically relevant reduction in total nasal symptom severity score.	N/A (Equivalence Study) [5]
Horak et al. (1999)	0.1% Dimethindene maleate nasal spray	Placebo	Statistically significant superiority in reducing Total Nasal Symptom Score, running nose, sneezing, and nasal itching.	<0.0001 (Total Score), <0.01 for individual symptoms [6]

Clinical Efficacy in Pruritus and Urticaria

Dimethindene maleate has also been evaluated for its antipruritic effects in various skin conditions.

Study	Indication	Intervention	Comparator	Key Efficacy Outcomes	p-value	Citation
Rampini et al. (1978)	Histamine-induced erythema and wheal	0.1% Dimethinden maleate gel	1% d-chlorpheniramine maleate cream	Statistically greater reduction in erythema and wheal areas compared to d-chlorpheniramine.	<0.005 (erythema), <0.0005 (wheal)	
Lever et al. (1991)	Histamine-induced pruritus and weal	0.1% Dimethinden maleate gel	Placebo	Increased itch threshold compared to placebo. Significant reduction in weal thickness after 120 minutes of treatment.	N/A (threshold), Not specified (weal)	[7]
Kósa (2004)	Allergic pruritus (urticaria, eczema)	Dimethinden maleate 4 mg capsules	N/A (Observational)	Found to be effective in 95% of cases in a large post-marketing surveillance study.	N/A	[8]

Gallelli et al. (1997)	Pruritus in children with chicken-pox	0.05 mg/kg/day and 0.1 mg/kg/day	Dimethindene maleate drops	Placebo	Statistically significant superiority over placebo in reducing the severity of itching for both doses.	Not specified	[9]

Safety and Tolerability

Across early clinical trials, Dimethindene maleate was generally well-tolerated. As a first-generation antihistamine, the most frequently reported adverse event was sedation.

Study	Adverse Events Reported	Frequency	Comparison	Citation
Horak et al. (1996)	Very slight local irritations	1 subject (out of 12)	1 subject with placebo, 1 with 0.025% DMM, 1 with 0.1% azelastine	[3]
Horak et al. (1999)	No systemic or topical adverse events reported	0%	Compared to placebo	[6]
Bauer & Unkauf (2001)	Well tolerated	Not specified	Compared to levocabastine	[5]
Kósa (2004)	Tiredness and sleepiness	~22% of patients	More frequent in those prone to tiredness (51% vs. 17%)	[8]
Schaffler et al. (1996)	No sedating effect after a single dose	Not specified	Compared to loratadine and placebo	[10]

Experimental Protocols

Vienna Challenge Chamber (VCC) for Allergic Rhinitis Studies

Objective: To evaluate the efficacy of anti-allergic medications in a controlled environment with a constant and reproducible allergen concentration.

Methodology:

- Subject Selection: Asymptomatic volunteers with a history of seasonal allergic rhinitis, confirmed by positive skin prick tests and/or specific IgE (RAST) to the specific pollen allergen (e.g., *Dactylis glomerata*).[3][4]

- Study Design: Typically a double-blind, randomized, placebo-controlled, crossover design with a washout period of at least two weeks between challenges.[3][4]
- Treatment Administration: Investigational drug (e.g., Dimethindene maleate nasal spray or oral formulation) or placebo administered at a specified time before the allergen challenge.[3][4]
- Allergen Challenge: Subjects are exposed to a constant concentration of purified airborne pollen in the VCC for a specified duration (e.g., 4 hours).[3][4] Allergen concentration is continuously monitored.[11][12]
- Efficacy Assessments:
 - Objective Measures: Nasal flow and resistance measured by active anterior rhinomanometry, and the weight of nasal secretions collected.[3]
 - Subjective Measures: Nasal and ocular symptoms (e.g., running nose, sneezing, nasal itching, itchy/watery eyes) rated by the subjects on a Visual Analog Scale (VAS) at regular intervals (e.g., every 15-30 minutes).[3][6]
- Safety Assessments: Monitoring and recording of any adverse events throughout the study.

Histamine-Induced Wheal and Flare Inhibition for Antipruritic Activity

Objective: To assess the peripheral antihistaminic activity of topically or orally administered Dimethindene maleate.

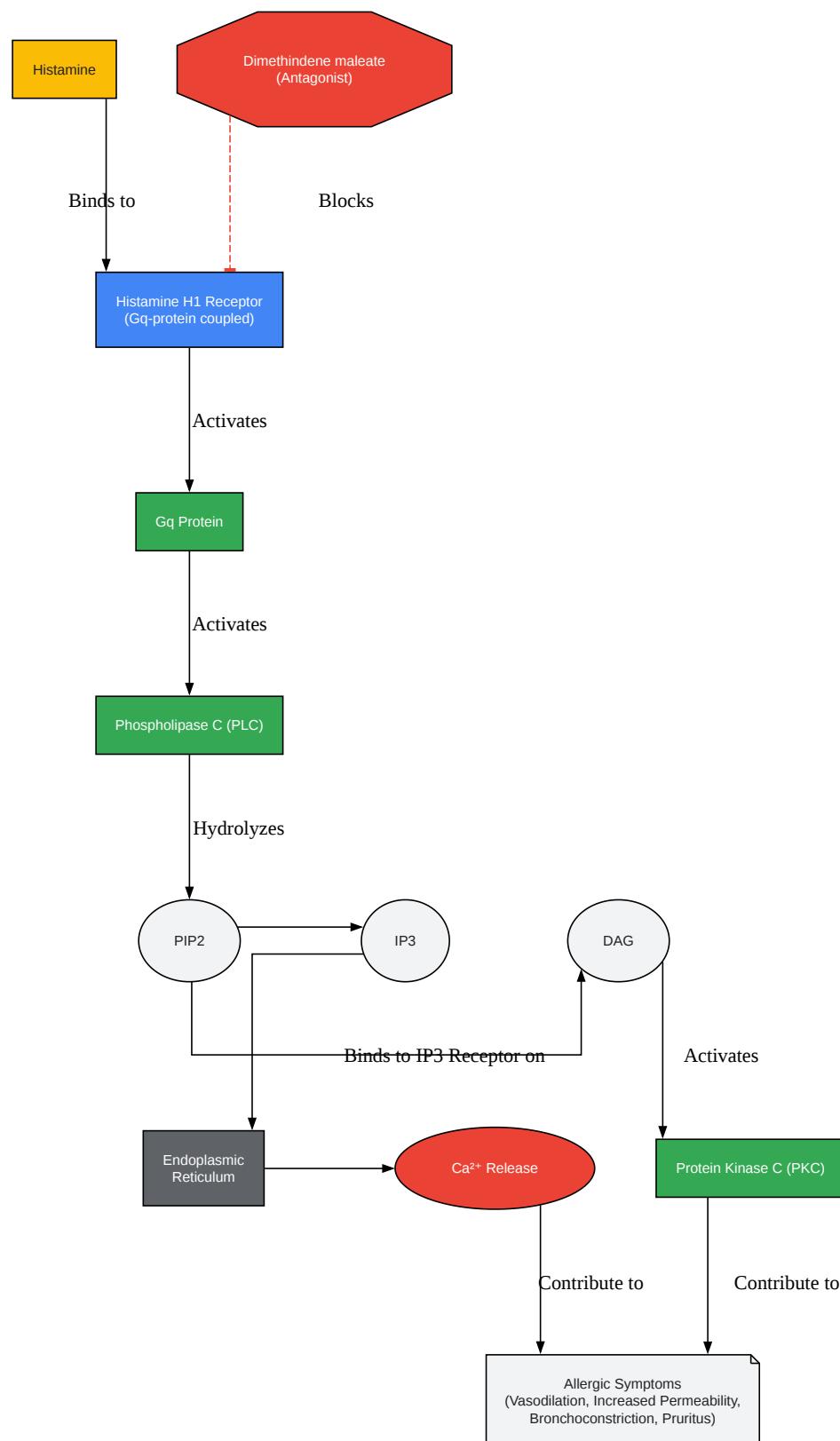
Methodology:

- Subject Selection: Healthy volunteers.
- Study Design: Double-blind, placebo-controlled, crossover design.
- Treatment Administration: Application of topical Dimethindene maleate gel or placebo to a defined area on the forearm, or oral administration of Dimethindene maleate or placebo.[2]

- Histamine Challenge: Intracutaneous injection of a standardized dose of histamine at specified time points after treatment.[2]
- Efficacy Assessments: The areas of the resulting wheal and flare are measured at set intervals after the histamine injection.[2]
- Safety Assessments: Monitoring for any local or systemic adverse reactions.

Mandatory Visualizations

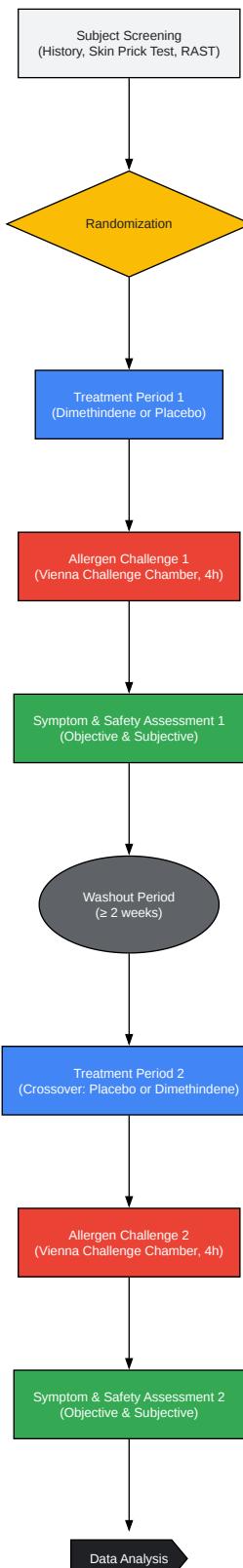
Histamine H1 Receptor Signaling Pathway



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Caption: Histamine H1 receptor signaling pathway and the antagonistic action of Dimethindene maleate.

Experimental Workflow for a Vienna Challenge Chamber Study



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